Alectinib Hydrochloride is a selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). [] ALK is a receptor tyrosine kinase involved in cell growth and survival. [] In certain cancers, ALK becomes abnormally active due to gene fusions, contributing to tumor development. Alectinib Hydrochloride is particularly significant in cancer research, specifically for ALK-positive non-small cell lung cancer (NSCLC). []
The crystal structure of Alectinib Hydrochloride has been determined using synchrotron X-ray powder diffraction data and density functional theory techniques. [] It crystallizes in the monoclinic space group P21/n (#14) with specific lattice parameters (a, b, c, β) and a unit cell volume of 2693.574(18) Å3 at 295 K. [] The crystal structure reveals stacks of molecules along the b-axis, interconnected by strong N–H⋯Cl hydrogen bonds forming chains within these stacks. []
Alectinib Hydrochloride functions by selectively inhibiting the kinase activity of ALK. [] This inhibition disrupts the downstream signaling pathways controlled by ALK, which are often abnormally activated in ALK-positive cancers. [] By blocking these pathways, Alectinib Hydrochloride can inhibit the proliferation and survival of cancer cells, making it a valuable tool in cancer research and treatment. [, ]
Alectinib Hydrochloride is characterized as a poorly soluble drug, leading to low bioavailability when administered orally. [] This poor solubility has spurred research into enhancing its dissolution properties, such as the development of surface-modified solid dispersions (SMSDs) using polymers like Soluplus® and surfactants like Gelucire 44/14. [] These SMSDs aim to improve the solubility and dissolution of Alectinib Hydrochloride in bio-relevant media, potentially leading to increased bioavailability. []
CAS No.: 542-46-1
CAS No.: 50723-80-3
CAS No.: 15106-57-7
CAS No.: 478-29-5
CAS No.: 30868-27-0
CAS No.: 36846-64-7